molecular formula C11H16IN3 B11776228 5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine

5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B11776228
M. Wt: 317.17 g/mol
InChI Key: DRBZJWZOXSHBNE-UHFFFAOYSA-N
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Description

5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrimidine core, a fundamental scaffold in medicinal chemistry, which is strategically functionalized with an iodine atom at the 5-position, an isopropyl group at the 4-position, and a pyrrolidine moiety at the 6-position . The iodine substituent makes it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, which are crucial for constructing biaryl systems or introducing nitrogen-based functionalities in drug discovery projects . Pyrimidine derivatives are extensively investigated for their biological activities and are common structural components in pharmaceuticals and agrochemicals . As a building block, this compound can be utilized in the synthesis of more complex molecules for screening against various biological targets. Researchers can employ it in the development of potential inhibitors for enzymes like kinases . Handling Precautions: Consult the Safety Data Sheet (SDS) before use. While a specific hazard classification for this exact compound is not available in the search results, similar iodinated pyrimidines can cause skin and eye irritation and may be harmful if swallowed . Use appropriate personal protective equipment and handle in a well-ventilated area. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16IN3

Molecular Weight

317.17 g/mol

IUPAC Name

5-iodo-4-propan-2-yl-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C11H16IN3/c1-8(2)10-9(12)11(14-7-13-10)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3

InChI Key

DRBZJWZOXSHBNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=N1)N2CCCC2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Isopropylation: The isopropyl group is introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Pyrrolidine Substitution: The pyrrolidine ring is attached through nucleophilic substitution, where pyrrolidine reacts with the halogenated pyrimidine intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its biological activity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and iodine atom may play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Pyrimidine Derivatives

Substituent-Driven Activity Differences

Table 1: Key Structural and Functional Comparisons
Compound Name C-4 Substituent C-5 Substituent C-6 Substituent Biological Activity (Key Findings) Reference
5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine Isopropyl Iodo Pyrrolidin-1-yl Hypothetical: Potential antiviral/anticancer N/A
6-(4-Chlorobenzyl)-5-methyl-2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one (5a) - Methyl 4-Chlorobenzyl + thioethyl-pyrrolidine Antimicrobial (MIC: 4–16 µg/mL)
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives - - Piperazine + pyrrolidine Caspase inhibition (IC50: <1 µM)
6-(3,4-Dimethoxybenzyl)-5-ethylpyrimidin-4(3H)-one derivatives - Ethyl 3,4-Dimethoxybenzyl Moderate antifungal activity
Key Observations:
  • C-5 Substituent : The iodo group in the target compound differs from methyl or ethyl groups in analogs. Iodine’s larger atomic radius and electronegativity may enhance binding affinity in halogen-rich environments (e.g., enzyme active sites) compared to alkyl groups .
  • C-6 Substituent : The pyrrolidin-1-yl group at C-6 replaces sulfur-containing moieties (e.g., thioethyl-pyrrolidine in 5a). Sulfur atoms in analogs improve antimicrobial activity but may reduce metabolic stability due to oxidation susceptibility .

Physicochemical Properties

  • Solubility : Pyrrolidin-1-yl and piperazine groups enhance aqueous solubility compared to halogenated or alkylated analogs .
  • LogP : The iodo and isopropyl groups likely increase logP (predicted ~3.5), making the compound more lipophilic than sulfur-containing analogs (logP ~2.0–2.5) .

Biological Activity

5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with an iodine atom, an isopropyl group, and a pyrrolidine moiety. The presence of these substituents may influence its biological activity through various mechanisms.

Biological Activity Overview

The biological activity of pyrimidine derivatives, including this compound, has been extensively studied. Pyrimidines are known for their wide range of pharmacological effects, including:

  • Antimicrobial Activity : Pyrimidine derivatives exhibit significant activity against various bacterial and fungal strains. For instance, compounds with similar structures have shown potent antibacterial effects against E. coli and Staphylococcus aureus .
  • Antitumor Effects : Many pyrimidine derivatives have been investigated for their anticancer properties. The mechanisms often involve inhibition of DNA synthesis or interference with cell signaling pathways .

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in nucleic acid synthesis or cell proliferation.
  • Modulation of Signaling Pathways : The compound may interact with cellular receptors or signaling molecules, influencing pathways related to cell growth and apoptosis.

Antimicrobial Activity

A study highlighted that pyrimidine derivatives demonstrated varying degrees of antimicrobial activity, with some compounds being significantly more potent than traditional antibiotics like trimethoprim .

Antitumor Activity

Research has shown that derivatives similar to this compound can act as inhibitors of specific kinases involved in tumor growth. For example, compounds targeting CDK2 have shown promise in preclinical models .

Data Table: Biological Activities of Pyrimidine Derivatives

Compound NameActivity TypeTarget/MechanismReference
This compoundAntimicrobialInhibition of bacterial growth
2-thiouracil derivativesAntiviralInhibition of viral replication
Quinazoline derivativesAntitumorCDK inhibition
Pyrazolo[3,4-d]pyrimidinesAnticancerInhibition of CDK2/cyclin A

Q & A

Basic: What are the key synthetic routes for 5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine?

Methodological Answer:
The synthesis typically involves sequential functionalization of a pyrimidine core. A common approach is:

Core Modification : Start with 4,6-dichloropyrimidine. Introduce the isopropyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF, 80°C).

Iodination : Use KI/CuI in a polar aprotic solvent (e.g., DMSO) to substitute chlorine at position 5 with iodine.

Pyrrolidine Introduction : React the intermediate with pyrrolidine under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C) .
Validation: Monitor reaction progress via TLC or HPLC. Confirm regioselectivity using ¹H/¹³C NMR and HRMS.

Basic: How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the isopropyl group (δ ~1.3 ppm, doublet) and pyrrolidinyl protons (δ ~3.2–3.5 ppm). The iodine atom induces distinct deshielding in adjacent carbons .
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • Chromatography :
    • HPLC : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95% for biological assays) .

Advanced: How to optimize reaction conditions for introducing the pyrrolidin-1-yl group?

Methodological Answer:
Key variables to test:

Catalyst Systems : Compare Pd(OAc)₂/Xantphos vs. Pd(dba)₂/BINAP for yield improvement.

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions.

Temperature : Higher temps (100–120°C) reduce reaction time but risk decomposition.
Data-Driven Approach: Use a DoE (Design of Experiments) framework to analyze interactions between variables. Reference PubChem’s reaction parameter datasets for analogous pyrimidines .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from:

Assay Variability : Standardize protocols (e.g., cell lines, incubation times).

Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC .

Impurity Interference : Isolate minor impurities (e.g., deiodinated byproducts) using preparative TLC and retest bioactivity.
Case Study: In PubChem-derived pyrimidines, trace metal residues from synthesis were found to inhibit enzyme activity, necessitating EDTA washes .

Stability: What storage conditions preserve this compound?

Methodological Answer:

  • Short-Term : Store at –20°C in amber vials under argon to prevent iodine loss via photodegradation or oxidation.
  • Long-Term : Lyophilize and keep at –80°C with desiccants (e.g., silica gel).
    Validation: Periodic NMR/HPLC checks every 6 months to detect decomposition (e.g., new peaks at δ ~7.8 ppm indicate aryl iodide breakdown) .

Computational Modeling: How to predict SAR for this compound?

Methodological Answer:

Docking Studies : Use the compound’s SMILES string (e.g., C1CCN(C1)C2=NC(=NC(=C2I)C(C)C)N3CCCC3) in AutoDock Vina to model interactions with target proteins .

QSAR Analysis : Correlate logP (calculated via ChemAxon) with cellular permeability data.

MD Simulations : Assess pyrrolidine ring flexibility’s impact on binding kinetics (GROMACS, 50 ns runs).

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